cMET/RON Selectivity vs BMS-777607
OSI-296 exhibits a distinct cMET-to-RON selectivity ratio compared to the closely related clinical-stage analog BMS-777607 (also known as ASLAN002). In cellular assays, OSI-296 demonstrates an IC50 of 42 nM for cMET and 200 nM for sfRON, resulting in a ~5-fold preference for cMET. In contrast, BMS-777607/ASLAN002 shows IC50 values of 3.9 nM for cMET and 1.8 nM for RON, reflecting a ~2-fold preference for RON and an overall higher absolute potency [1][2].
| Evidence Dimension | Kinase inhibition potency and selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | cMET IC50 = 42 nM; sfRON IC50 = 200 nM (Ratio: ~5-fold cMET-selective) |
| Comparator Or Baseline | BMS-777607/ASLAN002: cMET IC50 = 3.9 nM; RON IC50 = 1.8 nM (Ratio: ~2-fold RON-selective) |
| Quantified Difference | OSI-296 is ~5-fold selective for cMET over RON, while BMS-777607/ASLAN002 is ~2-fold selective for RON over cMET. Absolute cMET potency of BMS-777607/ASLAN002 is ~11-fold higher than OSI-296. |
| Conditions | Cellular mechanistic assays (ELISA-format) for sfRON and caRON |
Why This Matters
This selectivity divergence directly influences the functional and therapeutic outcomes in models where both kinases are implicated, making the choice of compound critical for pathway-specific studies.
- [1] Steinig AG, Li AH, Wang J, et al. Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases. Bioorg Med Chem Lett. 2013;23(15):4381-4387. doi:10.1016/j.bmcl.2013.05.074 View Source
- [2] Scite Report. Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases. 2013. doi:10.1016/j.bmcl.2013.05.074 View Source
